molecular formula C24H24N2O3 B606449 (E)-3-((1H-Indol-3-yl)methylene)-5-((E)-3,4-dimethoxybenzylidene)-1-methylpiperidin-4-one CAS No. 1370032-19-1

(E)-3-((1H-Indol-3-yl)methylene)-5-((E)-3,4-dimethoxybenzylidene)-1-methylpiperidin-4-one

Cat. No. B606449
CAS RN: 1370032-19-1
M. Wt: 388.467
InChI Key: JYOLPDWVAMBMQN-UBIAKTOFSA-N
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Description

“(E)-3-((1H-Indol-3-yl)methylene)-5-((E)-3,4-dimethoxybenzylidene)-1-methylpiperidin-4-one” is a chemical compound with the molecular formula C24H24N2O3 . It has a molecular weight of 388.467 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C24H24N2O3/c1-26-14-18 (10-16-8-9-22 (28-2)23 (11-16)29-3)24 (27)19 (15-26)12-17-13-25-21-7-5-4-6-20 (17)21/h4-13,25H,14-15H2,1-3H3/b18-10+,19-12+ . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 388.47 . It is a solid at room temperature . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Cancer Therapy

CA-5f has been identified as a potent late-stage autophagy inhibitor with potential use as an anti-cancer therapeutic agent . It has shown strong cytotoxicity against A549 non-small cell lung cancer (NSCLC) cells, but low cytotoxicity to normal human umbilical vein endothelial cells (HUVECs), by increasing mitochondrial-derived reactive oxygen species (ROS) production . Moreover, CA-5f effectively suppressed the growth of A549 lung cancer xenograft as a single agent with an excellent tolerance in vivo .

Autophagy Inhibition

CA-5f has been found to inhibit autophagic flux, a process that is often dysregulated in cancer . It does this by inhibiting autophagosome-lysosome fusion, a crucial step in the autophagy process . This makes it a valuable tool for studying the molecular mechanisms of autophagy .

Apoptosis Induction

In addition to its effects on autophagy, CA-5f has been found to induce apoptosis, a form of programmed cell death . This could potentially make it useful in the treatment of diseases characterized by excessive cell proliferation, such as cancer .

Reactive Oxygen Species (ROS) Production

CA-5f has been found to increase mitochondrial-derived ROS production . ROS are chemically reactive molecules that play important roles in cell signaling and homeostasis. However, excessive ROS can lead to oxidative stress, which can damage cells and contribute to aging and diseases like cancer .

Potential Use in Fluorescence Applications

While not directly related to CA-5f, it’s worth noting that some indole derivatives, which share a common structural feature with CA-5f, have excellent fluorescence properties . This suggests the potential for CA-5f or similar compounds to be used as organic fluorescent molecules for biological and material applications .

Potential Use in Drug Development

Given its various biological activities, CA-5f could potentially be used as a lead compound in the development of new drugs . Its ability to modulate autophagy, induce apoptosis, and increase ROS production could be harnessed to develop novel therapeutics for a range of diseases .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Mechanism of Action

properties

IUPAC Name

(3E,5E)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(1H-indol-3-ylmethylidene)-1-methylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-26-14-18(10-16-8-9-22(28-2)23(11-16)29-3)24(27)19(15-26)12-17-13-25-21-7-5-4-6-20(17)21/h4-13,25H,14-15H2,1-3H3/b18-10+,19-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOLPDWVAMBMQN-UBIAKTOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=CC2=CC(=C(C=C2)OC)OC)C(=O)C(=CC3=CNC4=CC=CC=C43)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C/C(=C\C2=CC(=C(C=C2)OC)OC)/C(=O)/C(=C/C3=CNC4=CC=CC=C43)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-((1H-Indol-3-yl)methylene)-5-((E)-3,4-dimethoxybenzylidene)-1-methylpiperidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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